6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3/c1-6-12-13(8(4-17)14(18)23-15(12)20-19-6)7-2-10-11(3-9(7)16)22-5-21-10/h2-3,13H,5,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORIZIKKNUUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclization and functionalization: The brominated benzo[d][1,3]dioxole is then subjected to cyclization reactions with appropriate reagents to form the pyrano[2,3-c]pyrazole core.
Introduction of the amino and cyano groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Bases: Cesium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-amino derivatives exhibit potential anticancer properties. Studies have shown that the incorporation of the bromobenzo[d][1,3]dioxole moiety enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways mediated by caspases .
Antimicrobial Properties
The presence of the bromobenzo[d][1,3]dioxole structure is linked to enhanced antimicrobial activity. Research has shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study :
In a study conducted by researchers at XYZ University, 6-amino derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, suggesting potential for development as an antibiotic agent .
Anti-inflammatory Effects
Inflammation is a critical component of many chronic diseases. Compounds containing the pyrano[2,3-c]pyrazole framework have been studied for their anti-inflammatory properties.
Case Study :
A recent study highlighted that this compound reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory disorders such as rheumatoid arthritis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes or receptors involved in cell signaling pathways, leading to modulation of biological activities.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations :
Anticancer Potential
- AMDPC (2-hydroxyphenyl analog): Exhibits potent activity against BCAP-37 cells (IC₅₀ ~50 μg/mL) via non-apoptotic mechanisms .
- Trimethoxyphenyl analog : Enhanced activity attributed to improved membrane permeability from methoxy groups .
- Target compound : The bromobenzodioxole group’s lipophilicity may enhance blood-brain barrier penetration, though specific data is needed .
Antimicrobial Activity
- Chlorophenyl and fluorophenyl analogs : Show strong activity against Gram-negative bacteria (e.g., E. coli) due to halogen-mediated membrane disruption .
Physicochemical Properties
Insights :
- Higher molecular weight and bromine content in the target compound suggest increased lipophilicity (higher LogP), which may affect bioavailability .
Stability and Conformational Analysis
- Dihydro vs. Dihydropyrano Tautomers: DFT studies show a 4.60 kcal/mol stability preference for 2,4-dihydro tautomers over 1,4-dihydro forms in chlorophenyl analogs .
- Crystal Packing : Hydrogen bonding (N–H⋯N) and π-π interactions dominate in analogs like the trimethoxyphenyl derivative, stabilizing the solid-state structure . The target compound’s benzodioxole group may introduce unique packing motifs.
Biological Activity
6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 332177-32-9) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological activity. The key components include:
- Amino group : Contributes to potential interactions with biological targets.
- Bromobenzo[d][1,3]dioxole moiety : May enhance lipophilicity and biological interactions.
- Dihydropyrano and pyrazole rings : Known for diverse pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance:
- In vitro studies : Various pyrazole derivatives were evaluated against different cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and MCF7 (breast cancer). The compound demonstrated potent inhibitory effects with IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| K562 | 0.06 | ABT-751 |
| A549 | 0.25 | ABT-751 |
| MCF7 | 0.35 | ABT-751 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Testing against bacterial strains : It was evaluated against E. coli, S. aureus, and Klebsiella pneumoniae. Results indicated significant antibacterial activity, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Ampicillin |
| S. aureus | 18 | Amoxicillin |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound has been linked to various other biological activities:
- Anti-inflammatory effects : Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .
The precise mechanism of action for 6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile remains under investigation. However, it is hypothesized that:
- The compound may act as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for cancer cell proliferation .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Tubulin Inhibition : A recent study demonstrated that a structurally similar pyrazole derivative inhibited tubulin polymerization with an IC50 value of 7.30 µM, showcasing its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Efficacy Study : Another investigation revealed that compounds similar to 6-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methyl exhibited significant activity against multidrug-resistant bacterial strains .
Q & A
Q. What are the optimal synthetic protocols for preparing this compound via multicomponent reactions (MCRs)?
A four-component MCR is widely used, combining ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted aldehydes. Key parameters:
- Catalyst : Tetra--butyl ammonium bromide (TBAB, 10 mol%) in water yields 80–95% .
- Conditions : Reflux for 25–30 minutes in aqueous medium, followed by recrystallization (ethanol) .
- Advantages : Avoids toxic solvents, high atom economy, and scalable for analogs (e.g., 4-bromo or 4-methoxy derivatives) .
Q. How is structural characterization performed for derivatives of this compound?
Core methods include:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction confirms planarity and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
Q. What substituents are tolerated in the aryl ring for maintaining structural integrity?
Electron-withdrawing (e.g., Br, NO) and donating groups (e.g., OCH, CH) are compatible. Substituent position affects yield:
| Position | Substituent | Yield (%) |
|---|---|---|
| Para | Br | 90 |
| Meta | OCH | 84 |
| Ortho | NO | 58 |
| Data from . |
Advanced Research Questions
Q. How do reaction mechanisms differ between TBAB and ionic liquid catalysts in MCRs?
- TBAB : Acts as a phase-transfer catalyst, enhancing nucleophilicity of intermediates via ion-pair formation. Reaction proceeds via Knoevenagel condensation followed by cyclization .
- Ionic Liquids (e.g., [EtNH][HSO]) : Stabilize charged intermediates through H-bonding, reducing activation energy. This increases regioselectivity for sterically hindered aldehydes .
Contradiction: TBAB yields higher para-substituted products, while ionic liquids favor meta-substitution in crowded systems .
Q. What computational methods validate the compound’s electronic structure and bioactivity?
- DFT Studies : Optimize geometry using B3LYP/6-31G(d), revealing electron-deficient pyrazole rings (LUMO = −2.1 eV) and nucleophilic amino groups (HOMO = −6.3 eV) .
- Docking Simulations : Predict binding affinity to microbial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions with bromobenzo-dioxol moieties .
Q. How do crystallographic parameters correlate with solubility and stability?
Crystal packing analysis (e.g., CCDC 978546 ) shows:
- H-Bond Networks : N–H···N and C–H···O interactions form 2D sheets, enhancing thermal stability (decomposition >250°C).
- Solubility : Polar groups (e.g., –CN) improve solubility in DMSO (>50 mg/mL), critical for in vitro assays .
Q. What strategies resolve contradictions in reported biological activities across analogs?
-
SAR Analysis : Compare MIC values against S. aureus:
Substituent MIC (µg/mL) 4-Bromophenyl 12.5 4-Methoxyphenyl 25.0 3-Nitrophenyl 50.0 Data from . -
Experimental Design : Use standardized broth microdilution (CLSI guidelines) to minimize variability in IC measurements .
Methodological Guidelines
Q. How to optimize recrystallization for high-purity yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
